N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide
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Overview
Description
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide is an organic compound with a complex structure that includes both hydroxyl and amide functional groups
Preparation Methods
The synthesis of N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Chemical Reactions Analysis
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding to the target molecules and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide can be compared with other benzamide derivatives, such as:
- N-[(2S)-1-[(3R)-3-amino-4-(3-chlorophenyl)butanoyl]pyrrolidin-2-yl]methyl)-3-(methylsulfonyl)benzamide
- N-[(2S)-1-[(3R)-3-amino-4-(2-fluorophenyl)butanoyl]pyrrolidin-2-yl}methyl)benzamide These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of hydroxyl and amide groups in this compound distinguishes it from these similar compounds and contributes to its specific applications and properties.
Properties
CAS No. |
920277-29-8 |
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Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide |
InChI |
InChI=1S/C16H25NO3/c1-2-3-4-8-11-15(19)14(12-18)17-16(20)13-9-6-5-7-10-13/h5-7,9-10,14-15,18-19H,2-4,8,11-12H2,1H3,(H,17,20)/t14-,15+/m0/s1 |
InChI Key |
WPMXQNFWJCIHFL-LSDHHAIUSA-N |
Isomeric SMILES |
CCCCCC[C@H]([C@H](CO)NC(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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